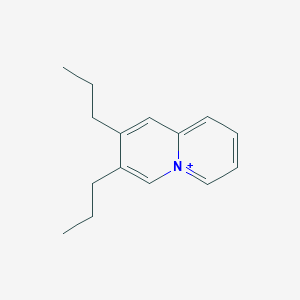
2,3-Dipropylquinolizinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dipropylquinolizinium is a chemical compound that belongs to the quinolizinium family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2,3-Dipropylquinolizinium is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication. It also has the ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells. Additionally, it has been shown to inhibit viral replication by targeting viral enzymes and proteins.
Advantages and Limitations for Lab Experiments
One advantage of using 2,3-Dipropylquinolizinium in lab experiments is its ability to cross the blood-brain barrier. This makes it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are a number of future directions for the study of 2,3-Dipropylquinolizinium. One potential direction is the further study of its potential use in the treatment of neurodegenerative diseases. Another potential direction is the optimization of its use in lab experiments by further understanding its mechanism of action. Additionally, there is potential for the development of new derivatives of this compound that may have improved properties and applications.
Synthesis Methods
The synthesis of 2,3-Dipropylquinolizinium involves the reaction of 2,3-dichloroquinolizinium with propylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2,3-Dipropylquinolizinium has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Properties
Molecular Formula |
C15H20N+ |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2,3-dipropylquinolizin-5-ium |
InChI |
InChI=1S/C15H20N/c1-3-7-13-11-15-9-5-6-10-16(15)12-14(13)8-4-2/h5-6,9-12H,3-4,7-8H2,1-2H3/q+1 |
InChI Key |
HDFCJTOYYQLBQS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=[N+]2C=C1CCC |
Canonical SMILES |
CCCC1=CC2=CC=CC=[N+]2C=C1CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)

![methyl 2-{[(1,2,3-trimethyl-1H-indol-5-yl)carbonyl]amino}benzoate](/img/structure/B280445.png)
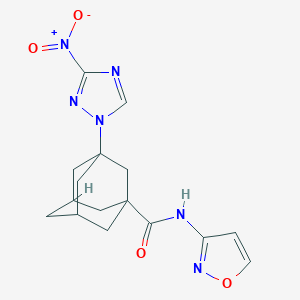
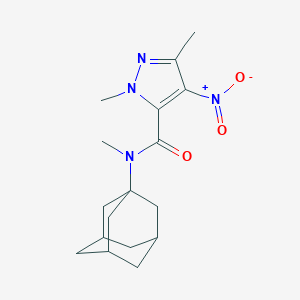
![4-Chloro-3-methylphenyl 2-[4-(2-furoyl)-1-piperazinyl]-1-methyl-2-oxoethyl ether](/img/structure/B280449.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B280451.png)
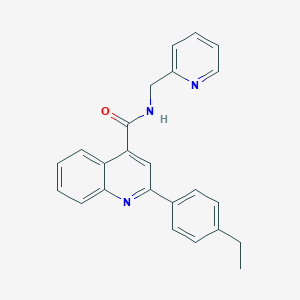
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)-2-furamide](/img/structure/B280455.png)
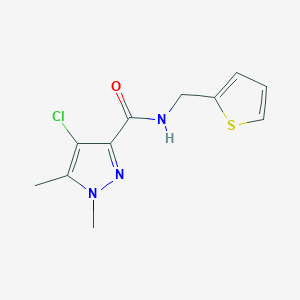
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B280457.png)
